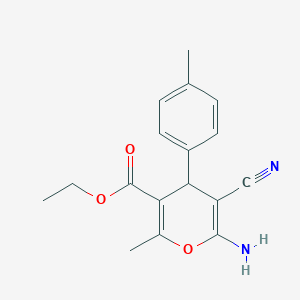

Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate

Vue d'ensemble

Description

Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a cyano group, and a p-tolyl group attached to a pyran ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Activité Biologique

Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate, commonly referred to as Pyr2, is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of corrosion inhibition and potential anticancer properties. This article reviews the biological activity of Pyr2, supported by experimental data, case studies, and theoretical analyses.

Chemical Structure and Properties

Pyr2 is characterized by a pyran ring structure with multiple functional groups, which contribute to its reactivity and biological interactions. The chemical formula for Pyr2 is , and its molecular structure includes an amino group, a cyano group, and an ethyl ester.

Corrosion Inhibition

One of the most notable applications of Pyr2 is its effectiveness as a corrosion inhibitor for mild steel in acidic environments. A study conducted using potentiodynamic polarization and electrochemical impedance spectroscopy demonstrated that Pyr2 significantly inhibits corrosion processes in 1.0 M hydrochloric acid (HCl) solutions.

Key Findings:

- Inhibition Efficiency : The efficiency of Pyr2 as a corrosion inhibitor increases with concentration but decreases with rising temperature. The concentration range tested was from to .

- Adsorption Isotherm : The adsorption of Pyr2 on mild steel surfaces follows the Langmuir adsorption isotherm, indicating a monolayer coverage on the metal surface .

- Mechanism : The compound acts through mixed-type inhibition, affecting both anodic and cathodic reactions during the corrosion process. Theoretical calculations using Density Functional Theory (DFT) corroborated experimental results, showing good agreement between predicted and observed inhibition efficiencies .

Related Findings:

- Cytotoxicity : Compounds similar to Pyr2 have been evaluated against human cancer cell lines such as A549 (lung cancer) and have shown varying degrees of cytotoxicity. For instance, structural modifications in related pyran derivatives have yielded compounds with IC50 values indicating significant growth inhibition in cancer cells .

- Mechanistic Insights : Some studies suggest that cyano-containing compounds may interact with biological thiols, leading to oxidative stress and subsequent apoptosis in cancer cells . This mechanism could potentially be relevant for Pyr2 as well.

Research Case Studies

Several case studies highlight the biological activity of Pyr2 and its analogs:

- Corrosion Studies : A detailed investigation into the electrochemical behavior of Pyr2 revealed that it effectively reduces corrosion rates in acidic environments, making it suitable for industrial applications where metal protection is crucial .

- Antiproliferative Activity : A study on structurally similar compounds indicated that modifications to the pyran ring can enhance cytotoxic effects against cancer cell lines, suggesting that further research into Pyr2 could uncover similar properties .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-(4-methylphenyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-4-21-17(20)14-11(3)22-16(19)13(9-18)15(14)12-7-5-10(2)6-8-12/h5-8,15H,4,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFSVZVLKRRIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C)C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.